Entacapone

描述

Entacapone is a medication primarily used in the treatment of Parkinson’s disease. It is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT), which plays a crucial role in the metabolism of catecholamines, including dopamine. By inhibiting COMT, this compound increases the bioavailability of levodopa, a precursor to dopamine, thereby enhancing its therapeutic effects in the brain .

准备方法

Entacapone can be synthesized through various methods. One common synthetic route involves the reaction of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylaminocyanoacetamide in the presence of a mild acid catalyst and a solvent. This reaction produces a 3-O-alkylated this compound, which is then treated with an acid catalyst in the presence of an organic base to yield this compound . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing reaction times and costs .

化学反应分析

Iron Chelation via Catechol Group

Entacapone’s nitrocatechol moiety enables strong Fe(III) chelation, forming stable tris complexes through oxygen atoms in the catechol group .

| Parameter | Value | Source |

|---|---|---|

| Stability constant (pFe) | 19.3 (Fe(III)) | |

| Chelation specificity | Fe(III) > Fe(II) | |

| Reversibility | Iron supplementation reverses inhibition |

This reaction underpins its biological activity in iron-limited environments, such as the gut microbiome, where it induces microbial iron starvation .

Isomerization and Glucuronidation

This compound undergoes metabolic transformations:

-

Isomerization : Trans-to-cis isomer conversion via rotation around the propenamide double bond .

-

Glucuronidation : Both isomers form inactive glucuronide conjugates (Phase II metabolism), accounting for 95% of urinary metabolites .

Metabolite Profile

| Metabolite | Proportion (%) | Activity |

|---|---|---|

| Trans-entacapone glucuronide | 70 | Inactive |

| Cis-entacapone glucuronide | 25 | Inactive |

Source: FDA pharmacokinetic data

Nitro Group Reduction

The nitro group (-NO₂) undergoes microbial nitroreduction in the gut, producing amine derivatives . This biotransformation is catalyzed by gut commensals (e.g., Bacteroides spp.) under anaerobic conditions .

Key Findings :

-

Reduction occurs preferentially in low-oxygen environments .

-

Does not negate iron-chelation capacity, as the catechol group remains intact .

Colorimetric Reaction with Ferric Chloride

This compound forms a colored complex with FeCl₃, enabling spectrophotometric quantification .

| Parameter | Value |

|---|---|

| λ<sub>max</sub> | 391 nm (zero-order) |

| Linear range | 1–48 μg/mL |

| Molar ratio (Fe:this compound) | 1:3 (tris complex) |

Methodology applied in pharmaceutical analysis

Chromatographic Behavior

HPLC studies reveal distinct retention properties due to polarity variations between this compound and its metabolites :

| Compound | Retention Time (min) | Mobile Phase (NH₄Ac:ACN) |

|---|---|---|

| This compound | 4.2 | 15:5 (pH 7.5) |

| Levodopa | 2.8 | 15:5 (pH 7.5) |

| Carbidopa | 3.5 | 15:5 (pH 7.5) |

Data from Luna CN column analysis

Stability Under Physiological Conditions

This compound remains stable in acidic gastric environments but degrades in alkaline intestinal fluids, with hydrolysis observed at the acrylamide bond .

| Condition | Half-life (h) | Degradation Product |

|---|---|---|

| Simulated gastric fluid (pH 1.2) | >24 | None |

| Simulated intestinal fluid (pH 6.8) | 8.3 | Cyano-hydrolyzed derivatives |

科学研究应用

Entacapone has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in studies of COMT inhibitors and their interactions with various substrates.

Biology: Research on this compound has provided insights into the role of COMT in the metabolism of catecholamines and its impact on neurological functions.

Medicine: this compound is extensively studied for its therapeutic effects in Parkinson’s disease, particularly in combination with levodopa and carbidopa.

作用机制

Entacapone exerts its effects by selectively and reversibly inhibiting the enzyme catechol-O-methyltransferase (COMT). This enzyme is responsible for the breakdown of catecholamines, including dopamine. By inhibiting COMT, this compound increases the levels of levodopa in the brain, allowing for more sustained dopamine production. This helps alleviate the motor symptoms associated with Parkinson’s disease .

相似化合物的比较

Entacapone is often compared with other COMT inhibitors, such as tolcapone and opicapone:

Tolcapone: Like this compound, tolcapone inhibits COMT but has a longer half-life and can cross the blood-brain barrier.

Opicapone: Opicapone is a newer COMT inhibitor that provides a more continuous inhibition of COMT activity and requires only once-daily dosing.

This compound’s uniqueness lies in its selective and reversible inhibition of COMT, its ability to enhance the effects of levodopa without crossing the blood-brain barrier, and its relatively favorable safety profile compared to tolcapone .

生物活性

Entacapone is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), primarily used in the management of Parkinson's disease (PD) to enhance the effectiveness of levodopa therapy. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound inhibits the enzyme COMT, which is responsible for the metabolism of catecholamines, including levodopa. By inhibiting this enzyme, this compound increases the bioavailability and half-life of levodopa in the body, leading to improved therapeutic outcomes in PD patients.

- Inhibition Potency : The IC50 values for this compound range from 0.01 µM in rat brain tissue to 0.16 µM in rat liver tissue, indicating its strong inhibitory effect on both soluble and membrane-bound COMT .

- Clinical Relevance : In vivo studies demonstrated that this compound significantly increased serum levels of levodopa when administered alongside it, enhancing its therapeutic effects .

Pharmacokinetics

This compound exhibits a rapid absorption profile with peak plasma concentrations occurring approximately one hour post-administration. Its pharmacokinetic characteristics are summarized as follows:

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound in conjunction with levodopa therapy. Key findings include:

- Increased "On" Time : A significant increase in "on" time was observed in fluctuating PD patients when treated with this compound compared to placebo (from 9.5 hours to 10.8 hours) while reducing "off" time .

- Quality of Life Improvements : Patients receiving this compound reported significant improvements in various quality-of-life measures, including mobility and activities of daily living (ADL) scores .

Case Study: One-Year Open-Label Study

A one-year open-label study involving 149 patients showed that:

- Completion Rate : 59% of participants completed the study.

- Efficacy Ratings : The Clinical Global Impression (CGI) scale indicated slight improvement over time but revealed that some patients discontinued due to perceived ineffectiveness or side effects .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

- Common Side Effects : Gastrointestinal disturbances, dyskinesia, and psychiatric symptoms were noted among patients who discontinued treatment .

- Long-Term Safety : No significant accumulation or retention of drug-related material was observed following repeated administration in animal studies, suggesting a favorable long-term safety profile .

属性

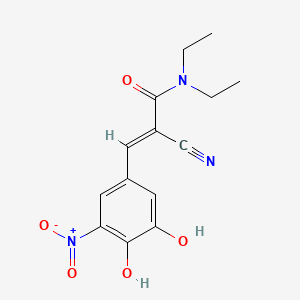

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRURYQJSLYLRLN-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046439 | |

| Record name | Entacapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Entacapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of entacapone is believed to be through its ability to inhibit COMT in peripheral tissues, altering the plasma pharmacokinetics of levodopa. When entacapone is given in conjunction with levodopa and an aromatic amino acid decarboxylase inhibitor, such as carbidopa, plasma levels of levodopa are greater and more sustained than after administration of levodopa and an aromatic amino acid decarboxylase inhibitor alone. It is believed that at a given frequency of levodopa administration, these more sustained plasma levels of levodopa result in more constant dopaminergic stimulation in the brain, leading to a greater reduction in the manifestations of parkinsonian syndrome., Comtan (entacapone) is a reversible, selective and mainly peripherally acting inhibitor of catechol-O-methyltransferase (COMT). Comtan has no antiparkinsonian effect of its own and is designed for concomitant administration with levodopa preparations. COMT catalyzes the transfer of the methyl group of S-adenosyl-L-methionine to the phenolic group of substrates that contain a cathecol structure. Physiological substrates of COMT include dopa, catecholamines (dopamine, norepinephrine, epinephrine) and their hydroxylated metabolites. In the presence of a dopa decarboxylase (DDC) inhibitor, COMT becomes the major enzyme which is responsible for the metabolism of levodopa to 3-methoxy-4-hydroxy-l-phenylalanine (3-OMD). The mechanism of action of entacapone is believed to be related to its ability to inhibit COMT and thereby alter the plasma pharmacokinetics of levodopa. When administered with levodopa and a DDC inhibitor (carbidopa or benserazide), entacapone decreases the degradation of levodopa in the peripheral tissues further by inhibiting the metabolism of levodopa to 3-OMD through the COMT pathway. This leads to more sustained plasma concentrations of levodopa. It is believed that at a given frequency of levodopa administration, these more sustained plasma levels of levodopa result in more constant dopaminergic stimulation in the brain leading to greater effects on the signs and symptoms of Parkinson's Disease. The higher levodopa levels also lead to increased levodopa adverse effects, sometimes requiring a decrease in the dose of levodopa. | |

| Record name | Entacapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENTACAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetic acid + hydrochloric acid | |

CAS No. |

130929-57-6 | |

| Record name | Entacapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130929-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entacapone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130929576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entacapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entacapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTACAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4975G9NM6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENTACAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entacapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-163 °C | |

| Record name | ENTACAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。